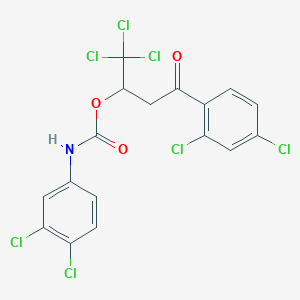
1-(Boc-amino)-5-nitropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Boc-amino)-5-nitropentane is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group attached to a pentane chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The nitro group is a functional group known for its electron-withdrawing properties, making it a key player in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-5-nitropentane can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of a nitro group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Boc-amino)-5-nitropentane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 1-(Boc-amino)-5-aminopentane.
Substitution: Formation of free amine derivatives
Aplicaciones Científicas De Investigación
1-(Boc-amino)-5-nitropentane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Boc-amino)-5-nitropentane involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amino group from unwanted reactions. It can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Nitro Group: The nitro group acts as an electron-withdrawing group, influencing the reactivity of the molecule. .
Comparación Con Compuestos Similares
1-(Boc-amino)-5-nitropentane can be compared with other Boc-protected amino compounds and nitroalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to its specific chain length and the positioning of the nitro group, which provides distinct reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl N-(5-nitropentyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)11-7-5-4-6-8-12(14)15/h4-8H2,1-3H3,(H,11,13) |
Clave InChI |
NNSHIOILQULGBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


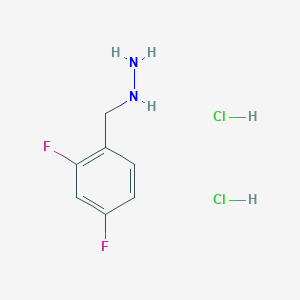
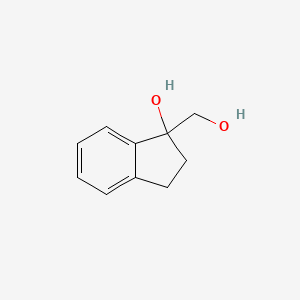
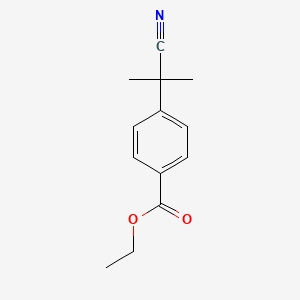
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
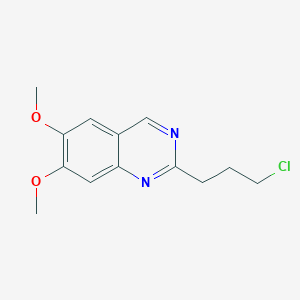
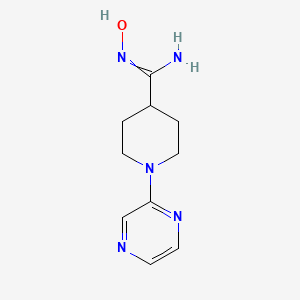
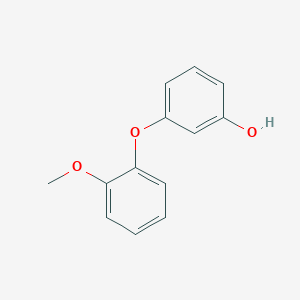

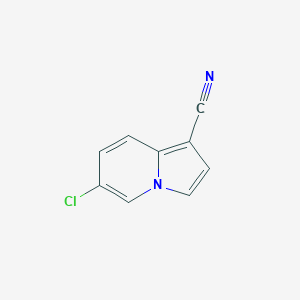
![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)

